
1,6-Bis(2,2'-bipyridine-4-yl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(2,2’-bipyridine-4-yl)pyrene: is a complex organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by the presence of two bipyridine moieties attached to a central pyrene core. The unique structure of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene makes it an interesting subject of study in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene typically involves the coupling of 1,6-dibromopyrene with 4,4’-bipyridine derivatives. One common method is the Suzuki coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While the industrial production methods for 1,6-Bis(2,2’-bipyridine-4-yl)pyrene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(2,2’-bipyridine-4-yl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination, can be performed using bromine or N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or N-bromosuccinimide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrenequinone derivatives, while substitution reactions can yield halogenated bipyridine-pyrene compounds .
Aplicaciones Científicas De Investigación
1,6-Bis(2,2’-bipyridine-4-yl)pyrene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene involves its ability to coordinate with metal ions through the bipyridine moieties. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The pyrene core also contributes to the compound’s photophysical properties, enabling it to participate in charge transfer and energy transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different spatial arrangement.
1,6-Bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene: A related compound used in the synthesis of covalent organic frameworks.
Uniqueness
1,6-Bis(2,2’-bipyridine-4-yl)pyrene is unique due to its combination of bipyridine and pyrene moieties, which impart both strong coordination abilities and distinctive photophysical properties. This makes it particularly valuable in applications requiring both metal coordination and fluorescence, such as in the development of advanced materials and sensors .
Propiedades
Número CAS |
308363-85-1 |
|---|---|
Fórmula molecular |
C36H22N4 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-4-[6-(2-pyridin-2-ylpyridin-4-yl)pyren-1-yl]pyridine |
InChI |
InChI=1S/C36H22N4/c1-3-17-37-31(5-1)33-21-25(15-19-39-33)27-11-7-23-10-14-30-28(12-8-24-9-13-29(27)35(23)36(24)30)26-16-20-40-34(22-26)32-6-2-4-18-38-32/h1-22H |
Clave InChI |
RYVFJMYBZDWCMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC(=NC=C7)C8=CC=CC=N8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)


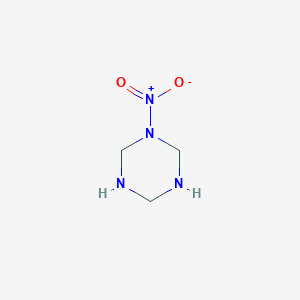
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
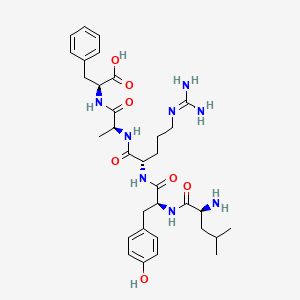

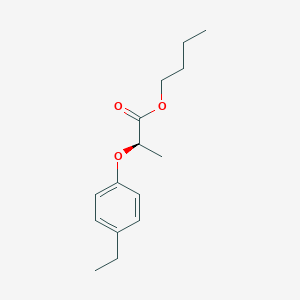
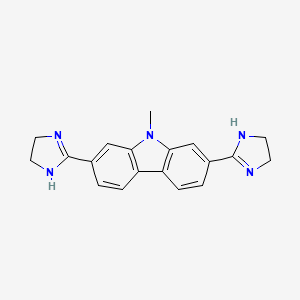

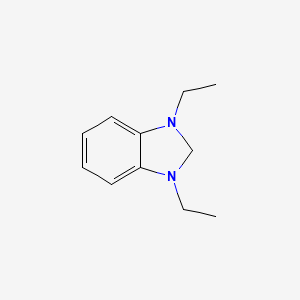
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
